molecular formula C14H8F6 B1605544 4,4'-Bis(trifluoromethyl)biphenyl CAS No. 581-80-6

4,4'-Bis(trifluoromethyl)biphenyl

Cat. No.: B1605544
CAS No.: 581-80-6
M. Wt: 290.2 g/mol
InChI Key: ITBRQMPOQQZNFT-UHFFFAOYSA-N
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Description

4,4’-Bis(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F6. It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.

    Substitution: Sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are typical reagents for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl
  • 4,4’-Bis(trifluoromethyl)diphenyl ether

Uniqueness: 4,4’-Bis(trifluoromethyl)biphenyl is unique due to its symmetrical structure and the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it particularly useful in various applications .

Properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRQMPOQQZNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347790
Record name 4,4'-Bis(trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-80-6
Record name 4,4'-Bis(trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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